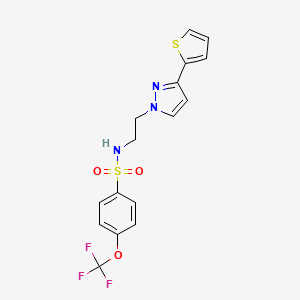

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole-thiophene hybrid scaffold. Its molecular formula is C17H15F3N4O3S, with an average mass of 412.386 g/mol and a monoisotopic mass of 412.081696 g/mol . The compound consists of a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position, linked via an ethyl chain to a pyrazole ring bearing a thiophen-2-yl moiety. This structural architecture is characteristic of bioactive molecules, as sulfonamides and heterocyclic frameworks (e.g., pyrazole, thiophene) are frequently employed in medicinal chemistry for their pharmacokinetic and target-binding properties.

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-12-3-5-13(6-4-12)27(23,24)20-8-10-22-9-7-14(21-22)15-2-1-11-26-15/h1-7,9,11,20H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFRLIKZMDDWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

- Thiophene Ring : Contributes to its electronic properties and biological interactions.

- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer effects.

- Trifluoromethoxy Group : Enhances lipophilicity and can influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer proliferation or inflammation.

- Receptor Modulation : It could bind to various receptors, altering their activity and leading to therapeutic effects.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance:

- IC50 Values : Studies have shown IC50 values ranging from 3.0 µM to 22.54 µM against various cancer cell lines, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity:

- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have demonstrated the ability to reduce levels of TNF-α and other inflammatory markers, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Comparative Analysis

When compared to similar compounds, this compound offers unique advantages:

- Trifluoromethoxy Substitution : Imparts distinct electronic properties that enhance binding affinity and stability in biological systems.

Similar Compounds

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide | Methoxy instead of trifluoromethoxy | Moderate anticancer activity |

| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide | Chlorine substitution | Lower binding affinity |

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Key comparisons include:

Substituent Effects on Physicochemical Properties

The para-substituted benzenesulfonamide moiety is a common feature among related compounds. Substituents such as trifluoromethyl, fluoro, methoxy, and chloro significantly influence melting points and electronic properties:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) substituents enhance metabolic stability and lipophilicity due to their strong EWG nature.

- Melting Points : Fluoro and methoxy substituents yield higher melting points (155–156°C and 144–146°C, respectively) compared to bulkier groups like -CF₃ (132–134°C). This suggests that steric and electronic factors jointly influence crystallinity .

Heterocyclic Core Variations

The pyrazole-thiophene-ethyl linker distinguishes the target compound from analogs with alternative heterocycles:

- Pyridine vs. Thiophene : describes N-{2-[3-(2-pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide , where a pyridinyl group replaces the thiophen-2-yl moiety. Pyridine’s basic nitrogen may enhance hydrogen-bonding interactions, whereas thiophene’s sulfur atom could improve hydrophobic binding or alter metabolic pathways .

- Benzo[d]thiazole-Thiophene Derivatives : Compounds in and feature a benzo[d]thiazole-thiophene scaffold (e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide ). These analogs exhibit diverse bioactivities, underscoring the importance of fused heterocycles in modulating target affinity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound integrates a thiophene ring, pyrazole moiety, and a sulfonamide group with a trifluoromethoxy substituent. The thiophene ring contributes π-electron density for aromatic interactions, while the pyrazole acts as a hydrogen bond donor/acceptor. The sulfonamide group enhances solubility and enables binding to biological targets via sulfonamide-protein interactions. The trifluoromethoxy group improves metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Methodological Insight : Use X-ray crystallography (as in ) or DFT calculations to map electronic distributions and predict reactivity hotspots.

Q. What synthetic strategies are effective for constructing the pyrazole-thiophene core?

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with β-diketones or via 1,3-dipolar cycloaddition. The thiophene can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. For example, highlights multi-step routes involving amide coupling and sulfonylation under controlled temperatures (0–5°C) and catalysts like Pd(PPh₃)₄ .

Optimization Tip : Monitor reaction progress with HPLC (High-Performance Liquid Chromatography) to optimize yields and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- NMR (¹H/¹³C/¹⁹F) confirms regiochemistry and substituent positions.

- HRMS (High-Resolution Mass Spectrometry) validates molecular weight.

- X-ray crystallography (as in ) resolves 3D conformation and non-covalent interactions.

- FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Quantum mechanical calculations (e.g., Gaussian) assess frontier molecular orbitals to predict reactivity. emphasizes ICReDD’s approach, combining quantum chemistry and machine learning to prioritize synthetic routes .

Case Study : Compare docking scores of the trifluoromethoxy group with methoxy or chloro analogs (as in ) to rationalize bioactivity trends .

Q. How to resolve contradictions in bioactivity data across different assays?

Contradictions may arise from assay conditions (e.g., pH, solvent) or off-target effects. For example, notes that trifluoromethoxy derivatives show higher COX-2 inhibition than methoxy analogs in vitro but lower in vivo due to metabolic instability. Validate via:

- Dose-response curves to assess potency (IC₅₀).

- Metabolic stability assays (e.g., liver microsomes) to identify degradation pathways .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Prodrug design : Mask the sulfonamide as a ester to enhance oral bioavailability.

- Isosteric replacement : Swap the trifluoromethoxy group with a pentafluorosulfanyl (-SF₅) group for improved metabolic resistance (see for similar modifications) .

- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins), guided by X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.